molecular formula C10H16N5O13P3 B138913 2-hydroxy-dATP CAS No. 146088-00-8

2-hydroxy-dATP

Cat. No. B138913
M. Wt: 507.18 g/mol
InChI Key: UOACBPRDWRDEHJ-KVQBGUIXSA-N
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Description

2-Hydroxy-dATP is an oxidized form of dATP with a mutagenic effect . It is generated by being incorporated opposite G by Escherichia coli DNA polymerase III . The human nucleotide pool sanitization enzyme, MTH1, hydrolyzes 2-hydroxy-dATP and 8-hydroxy-dATP in addition to 8-hydroxy-dGTP .


Synthesis Analysis

The synthesis of dATP from deoxyadenosine monophosphate (dAMP), catalyzed by Saccharomyces cerevisiae, was studied . By adding chemical effectors, an efficient ATP regeneration and coupling system was constructed to achieve efficient synthesis of dATP .


Molecular Structure Analysis

The molecular formula of 2-hydroxy-dATP is C10H16N5O13P3 . It has an average mass of 507.181 Da and a mono-isotopic mass of 506.995758 Da .


Chemical Reactions Analysis

2-Hydroxy-dATP can be misincorporated by DNA polymerases opposite guanine in template DNA during DNA replication, thus causing spontaneous mutagenesis . The human MTH1 protein hydrolyzes 2-hydroxy-dATP and 8-hydroxy-dATP in addition to 8-hydroxy-dGTP .


Physical And Chemical Properties Analysis

2-Hydroxy-dATP is a colorless to slightly yellow solution in water . It has a concentration of 100 mM - 110 mM and a pH of 7.5 ±0.5 . It has a λ max of 292 nm and an ε of 10.1 L mmol-1 cm-1 (Tris-HCl pH 7.5) .

Scientific Research Applications

Formation and Incorporation in DNA Synthesis

2-Hydroxy-dATP (2-OH-dATP) is an oxidatively damaged nucleotide. Research has shown that 2-OH-dATP forms through the hydroxylation at the C-2 position of adenine in DNA and is incorporated into DNA by DNA polymerases. Studies reveal that this incorporation happens opposite T and C in the DNA template by calf thymus DNA polymerase α and only opposite T by the Klenow fragment of Escherichia coli DNA polymerase I (Kamiya & Kasai, 1995).

Mutagenic Effects

2-OH-dATP is known for its mutagenic effects. It induces mutations in a dose-dependent manner, particularly substitution and deletion mutations. Notably, a G.C→A.T transition mutation, including a tandem mutation, has been observed, indicating the incorporation of 2-OH-dATP opposite C in mammalian DNA polymerase alpha (Satou et al., 2003).

Hydrolysis by hMTH1 Protein

The human MutT Homologue (hMTH1) protein hydrolyzes oxidized forms of dATP, including 2-OH-dATP and 8-OH-dATP. hMTH1 shows a preference for hydrolyzing 2-OH-dATP over 8-OH-dGTP, suggesting its importance in sanitizing the nucleotide pool (Fujikawa et al., 1999).

Use in Random PCR Mutagenesis

2-OH-dATP enhances total mutation frequency in PCR mixtures, inducing both transition and transversion mutations. This characteristic makes it useful in random PCR mutagenesis for the in vitro evolution of nucleic acids and proteins (Kamiya et al., 2004).

Interaction with DNA Polymerases

Different DNA polymerases have varying specificities for incorporating 2-OH-dATP. For instance, Escherichia coli DNA polymerase III and the exonuclease-deficient Klenow fragment of DNA polymerase I incorporate 2-OH-dATP opposite T and G on the DNA template. This demonstrates the diverse ways in which 2-OH-dATP can contribute to mutagenesis depending on the polymerase involved (Kamiya et al., 2000).

Safety And Hazards

This material is believed to be non-hazardous . Avoid inhalation, and contact with eyes, skin, and clothing. Avoid repeated or prolonged exposure .

Future Directions

The mutagenicity of 2-hydroxy-dATP was examined using an SV40 origin-dependent in vitro replication system with a HeLa extract . 2-OH-dATP induced mutations in a dose-dependent manner and elicited substitution and deletion mutations . These results indicate that 2-OH-dATP is mutagenic and that its mutagenicity is suppressed by the MTH1 protein in mammalian cells .

properties

IUPAC Name

[[(2R,3S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOACBPRDWRDEHJ-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-hydroxy-dATP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-hydroxy-dATP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
294
Citations
Y Sakai, M Furuichi, M Takahashi, M Mishima… - Journal of Biological …, 2002 - ASBMB
… 8-oxo-dGTP, 8-oxo-dATP, 2-hydroxy-dATP, and 2-hydroxy rATP to monophosphates, and thus … and 2-hydroxy-dATP, whereas Asp-119 is only essential for recognizing 2-hydroxy-dATP, …
Number of citations: 102 www.jbc.org
H Kamiya, H Kasai - Nucleic Acids Research, 2000 - academic.oup.com
Four kinds of oxidatively damaged DNA precursors, 8-hydroxydeoxyguanosine 5′-triphosphate (8-OH-dGTP), 2-hydroxydeoxyadenosine 5′-triphosphate (2-OH-dATP), 5-…
Number of citations: 74 academic.oup.com
H Kamiya, H Maki, H Kasai - Biochemistry, 2000 - ACS Publications
The insertion specificities of an oxidized dATP analogue, 2-hydroxydeoxyadenosine 5‘-triphosphate (2-OH-dATP), were determined using the α (catalytic) subunit of Escherichia coli …
Number of citations: 36 pubs.acs.org
K Satou, H Harashima, H Kamiya - Nucleic acids research, 2003 - academic.oup.com
… coli display distinct misinsertion specificities for 2‐hydroxy‐dATP during DNA synthesis. … ) Preparation of 8‐hydroxy‐dGTP and 2‐hydroxy‐dATP by a phosphate transfer reaction by …
Number of citations: 36 academic.oup.com
K Fujikawa, H Kamiya, H Yakushiji… - Nucleic acids …, 2001 - academic.oup.com
… We have previously shown that MTH1 hydrolyzes the oxidized adenine nucleotides, 2-hydroxy-dATP (2-OH-dATP) and 8-hydroxy-dATP (8-OH-dATP), in addition to 8-OH-dGTP (12). In …
Number of citations: 158 academic.oup.com
H Kamiya, H Kasai - Nucleosides, Nucleotides & Nucleic Acids, 1999 - Taylor & Francis
Here we show a simple method for the preparation of modified nucleoside triphosphates using nucleoside-diphosphate kinase. 8-Hydroxy-2′-dGDP and 2-hydroxy-2′-dADP were …
Number of citations: 12 www.tandfonline.com
H Kamiya, M Ito, H Harashima - Biological and Pharmaceutical …, 2004 - jstage.jst.go.jp
MATERIALS AND METHODS Materials 2-OH-dATP was prepared by the treatment of dATP with Fe (II)–EDTA–O2, and was purified by HPLC as described. 4) 2-NH2-dPuTP and 2-NH2-…
Number of citations: 13 www.jstage.jst.go.jp
K Satou, H Harashima, H Kamiya - Nucleic acids symposium …, 2003 - academic.oup.com
The mutagenicity of oxidized dATP, 2-hydroxydeoxyadenosine 5′-triphosphate (2-OH-dATP), was examined using an SV40 origin-dependent in vitro replication system with a HeLa …
Number of citations: 5 academic.oup.com
K Satou, H Kasai, C Masutani, F Hanaoka… - Biochemistry, 2007 - ACS Publications
The coexistence effects of multiple kinds of oxidized deoxyribonucleotides were examined using an SV40 origin-dependent in vitro replication system with a HeLa extract. Oxidized …
Number of citations: 13 pubs.acs.org
K Fujikawa, H Kamiya, H Yakushiji, Y Fujii… - Journal of Biological …, 1999 - ASBMB
… We report here that hMTH1 hydrolyzed 2-hydroxy-dATP (2-OH-dATP) and 8-hydroxy-dATP (8-OH-dATP), oxidized forms of dATP, but not (R)-8,5′-cyclo-dATP, 5-hydroxy-dCTP, and 5-…
Number of citations: 272 www.jbc.org

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